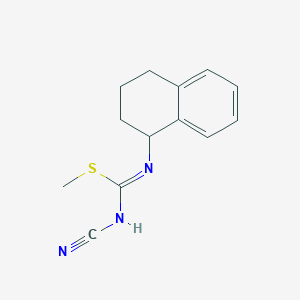
6,8-Dioxo Apalutamide
Vue d'ensemble
Description
6,8-Dioxo Apalutamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a pyridine ring substituted with cyano and trifluoromethyl groups, and a benzamide moiety with a fluorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxo Apalutamide involves multiple steps, starting with the preparation of the pyridine ring and the spirocyclic core. The key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Spirocyclic Core Formation: The spirocyclic core is formed by reacting the pyridine derivative with appropriate reagents under controlled conditions.
Final Coupling: The final step involves coupling the spirocyclic intermediate with 2-fluoro-N-methylbenzamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dioxo Apalutamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and cyano positions, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6,8-Dioxo Apalutamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,8-Dioxo Apalutamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Apalutamide: A structurally related compound used in the treatment of prostate cancer.
Enzalutamide: Another related compound with similar therapeutic applications.
Darolutamide: A compound with a similar spirocyclic structure used in cancer therapy.
Uniqueness
6,8-Dioxo Apalutamide is unique due to its specific substitution pattern and the presence of both cyano and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1332391-92-0 |
|---|---|
Formule moléculaire |
C21H15F4N5O3 |
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-6,8-dioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C21H15F4N5O3/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31) |
Clé InChI |
RSVADJWVUQPMRK-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=C(C=C1)N2C(=O)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Dibenzo[b,d]furan-2-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B8321144.png)




![(R)-10A-Methyl-5,8,9,10,10a,11-hexahydro-5,6,7a,11-tetraazacyclohepta[def]cyclopenta[a]fluoren-4(7H)-one](/img/structure/B8321167.png)






